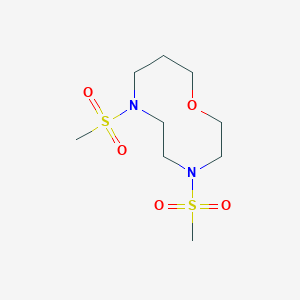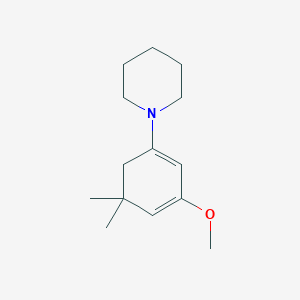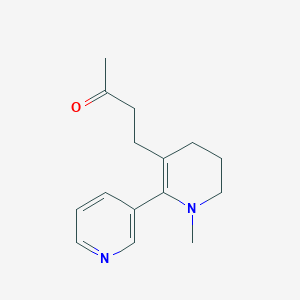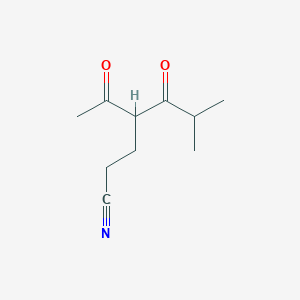
4-Acetyl-6-methyl-5-oxoheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-6-methyl-5-oxoheptanenitrile is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an acetyl group, a methyl group, a ketone group, and a nitrile group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-methyl-5-oxoheptanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-acetyl-6-methyl-5-oxoheptanoic acid with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with sodium cyanide (NaCN) to yield the nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-methyl-5-oxoheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-6-methyl-5-oxoheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-methyl-5-oxoheptanenitrile involves its reactivity with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical pathways. The ketone and acetyl groups can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-5-oxohexanenitrile
- 6-Methyl-5-oxoheptanenitrile
- 4-Acetyl-6-methyl-5-oxohexanoic acid
Uniqueness
4-Acetyl-6-methyl-5-oxoheptanenitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a nitrile and a ketone group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
90208-40-5 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-acetyl-6-methyl-5-oxoheptanenitrile |
InChI |
InChI=1S/C10H15NO2/c1-7(2)10(13)9(8(3)12)5-4-6-11/h7,9H,4-5H2,1-3H3 |
InChI Key |
JWIBQUJNXZSOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(CCC#N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


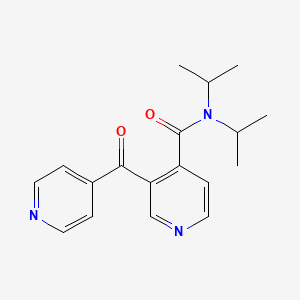
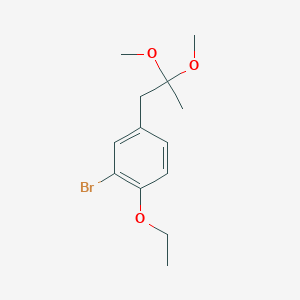
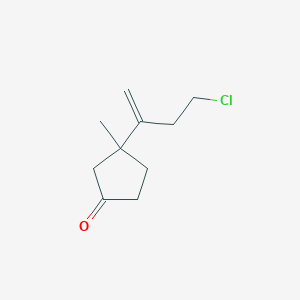
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)

![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)



